Isopropyl thiocyanate Isopropyl thiocyanate
Brand Name: Vulcanchem
CAS No.: 625-59-2
VCID: VC3708782
InChI: InChI=1S/C4H7NS/c1-4(2)6-3-5/h4H,1-2H3
SMILES: CC(C)SC#N
Molecular Formula: C4H7NS
Molecular Weight: 101.17 g/mol

Isopropyl thiocyanate

CAS No.: 625-59-2

Cat. No.: VC3708782

Molecular Formula: C4H7NS

Molecular Weight: 101.17 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl thiocyanate - 625-59-2

Specification

CAS No. 625-59-2
Molecular Formula C4H7NS
Molecular Weight 101.17 g/mol
IUPAC Name propan-2-yl thiocyanate
Standard InChI InChI=1S/C4H7NS/c1-4(2)6-3-5/h4H,1-2H3
Standard InChI Key CUABTFPYLQSPAE-UHFFFAOYSA-N
SMILES CC(C)SC#N
Canonical SMILES CC(C)SC#N

Introduction

Physical and Chemical Properties

Isopropyl thiocyanate demonstrates distinctive physical and chemical properties that are characteristic of alkyl thiocyanates. Below is a comprehensive table summarizing its key physical and chemical attributes:

PropertyValueReference
Molecular FormulaC₄H₇NS
Average Molecular Weight101.167 g/mol
Monoisotopic Mass101.029920 g/mol
Physical State at Room TemperatureLiquid
Chemical StructureIsopropyl group bonded to thiocyanate moiety
Functional GroupThiocyanate (−SCN)
IUPAC NameThiocyanic acid, 1-methylethyl ester
InChIKeyVHBFEIBMZHEWSX-UHFFFAOYSA-N

The compound possesses a thiocyanate group where the sulfur atom is bonded to the isopropyl moiety, creating a distinct structural arrangement that influences its conformational behavior and reactivity patterns . Unlike isothiocyanates, where the nitrogen atom forms the connection to the R-group, thiocyanates like isopropyl thiocyanate have the sulfur atom forming this connection .

Conformational Analysis

Conformers Identification

Detailed spectroscopic and theoretical studies have revealed that isopropyl thiocyanate exists in multiple conformational states. Research has identified two primary conformers in the vapor and liquid phases: one with Cs symmetry (anti conformer) and another with C1 symmetry (gauche conformer) . Interestingly, crystalline isopropyl thiocyanate exists exclusively in the anti conformational state, demonstrating how physical state can influence molecular conformation .

Energetic Differences Between Conformers

The energetic relationship between these conformers has been quantified through experimental measurements. The enthalpy difference between the gauche and anti conformers (ΔH° gauche-anti) has been measured to be 2.4 ± 0.2 kJ mol⁻¹ in the liquid phase, determined through variable-temperature Raman spectroscopy . This relatively small energy difference explains the coexistence of both conformers in liquid and vapor states at ambient conditions.

Further experiments using matrix isolation techniques have yielded similar results. In argon matrices, the enthalpy difference was determined to be 2.3 ± 0.3 kJ mol⁻¹ within the temperature range of 300–600 K . Similar values were obtained in nitrogen matrices, suggesting these measurements accurately represent the conformational energy differences in the vapor phase .

Conformational Conversion Barrier

The energy barrier for conversion between the gauche and anti conformers has also been investigated. Annealing experiments indicate that the barrier for gauche–anti conversion is approximately 9 kJ mol⁻¹ . This moderate barrier explains the observable interconversion between conformers at room temperature while still allowing for the isolation and characterization of individual conformers under appropriate conditions.

Spectroscopic Characteristics

Vibrational Spectroscopy

Vibrational spectroscopy has been instrumental in characterizing the conformational behavior of isopropyl thiocyanate. Comprehensive Raman and infrared (IR) spectroscopic studies have been conducted on the compound in various physical states, including vapor, liquid, and both amorphous and crystalline solids .

The spectroscopic analysis has been extended to isotopically labeled variants, including isopropyl-1,1,1,3,3,3-d₆ thiocyanate and isopropyl-d₇ thiocyanate, providing deeper insights into the vibrational modes and structural characteristics of the molecule . These studies employed matrix isolation techniques at 14 K using both argon and nitrogen matrices with hot nozzle methodology to capture and analyze the conformational states .

Band Assignments

The spectroscopic data has been corroborated through quantum chemical calculations using various basis sets (STO–3G, 3–21G*, and 6–31G*) . These theoretical calculations provided scaled ab initio force constants that were employed in normal coordinate calculations, further validating the experimental band assignments .

Computational Studies

Quantum Chemical Calculations

Quantum chemical methods have been employed to investigate the structural and energetic properties of isopropyl thiocyanate conformers. Calculations utilizing different basis sets (STO–3G, 3–21G*, and 6–31G*) have provided theoretical validations of the experimentally observed conformational behaviors .

These computational studies have predicted the energy differences between conformers, offering theoretical support for the experimental measurements. Additionally, the calculated structural parameters and vibrational frequencies have shown good agreement with experimental observations, reinforcing the validity of the conformational analysis .

Normal Coordinate Analysis

Detailed normal coordinate analysis has been performed using scaled ab initio force constants, enabling a thorough interpretation of the vibrational spectra . This approach has facilitated the assignment of specific vibrational modes to their corresponding spectral bands, enhancing our understanding of the molecular dynamics of isopropyl thiocyanate.

The computational results have demonstrated the capacity of quantum chemical methods to accurately predict the spectroscopic properties of complex organic molecules like isopropyl thiocyanate, providing a valuable complement to experimental investigations .

Structural Comparison with Related Compounds

Thiocyanates vs. Isothiocyanates

Isopropyl thiocyanate belongs to the thiocyanate family (R−S−C≡N), which differs structurally from isothiocyanates (R−N=C=S) . This structural distinction results in significant differences in chemical properties and reactivity. In thiocyanates, the R group is bonded to the sulfur atom, whereas in isothiocyanates, it is bonded to the nitrogen atom .

The structural differences between these isomeric forms are reflected in their bond parameters. In thiocyanates, typical C−S−C bond angles are near 100°, whereas in isothiocyanates, C−N=C angles are approximately 165° . Despite these differences, both structural forms maintain a nearly linear SCN arrangement, with bond angles approaching 180° .

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